molecular formula C4HF7O B14745766 2,2,3,4,4,4-Hexafluorobutanoyl fluoride

2,2,3,4,4,4-Hexafluorobutanoyl fluoride

Cat. No.: B14745766
M. Wt: 198.04 g/mol
InChI Key: JBSOSYNGEZYABQ-UHFFFAOYSA-N
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Description

2,2,3,4,4,4-Hexafluorobutanoyl fluoride is a fluorinated organic compound with the molecular formula C4H2F6O. It is known for its high reactivity and unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,4,4-Hexafluorobutanoyl fluoride typically involves the fluorination of butanoyl fluoride derivatives. One common method is the reaction of butanoyl fluoride with elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the potential for exothermic reactions .

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,4,4-Hexafluorobutanoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Produces substituted fluorinated compounds.

    Hydrolysis: Yields hexafluorobutyric acid and hydrogen fluoride.

    Reduction: Forms hexafluorobutanol.

Scientific Research Applications

2,2,3,4,4,4-Hexafluorobutanoyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,4,4,4-Hexafluorobutanoyl fluoride involves its high electronegativity and ability to form strong bonds with other atoms. This compound can interact with various molecular targets, including enzymes and receptors, by forming stable covalent bonds. These interactions can modulate the activity of the target molecules, leading to changes in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
  • Perfluorobutanesulfonyl fluoride
  • 2,2,3,4,4,4-Hexafluorobutyl acrylate

Uniqueness

2,2,3,4,4,4-Hexafluorobutanoyl fluoride is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable products further enhances its versatility in scientific research and industrial processes .

Properties

Molecular Formula

C4HF7O

Molecular Weight

198.04 g/mol

IUPAC Name

2,2,3,4,4,4-hexafluorobutanoyl fluoride

InChI

InChI=1S/C4HF7O/c5-1(4(9,10)11)3(7,8)2(6)12/h1H

InChI Key

JBSOSYNGEZYABQ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)F)(F)F)(C(F)(F)F)F

Origin of Product

United States

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